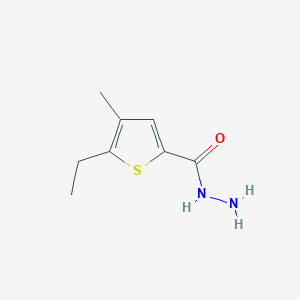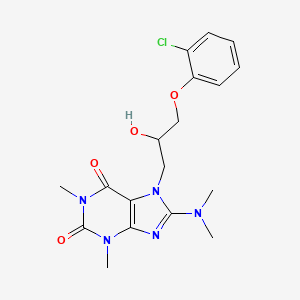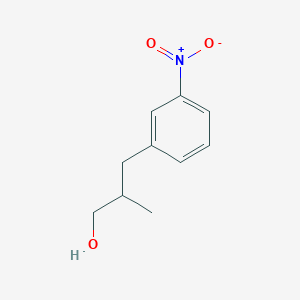
2-Methyl-3-(3-nitrophenyl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-3-(3-nitrophenyl)propan-1-ol is an organic compound with the molecular formula C10H13NO3 It is a derivative of propanol, featuring a nitrophenyl group and a methyl group attached to the propanol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(3-nitrophenyl)propan-1-ol typically involves the nitration of a suitable precursor followed by reduction and subsequent functional group modifications. One common synthetic route is as follows:
Nitration: The starting material, such as 2-Methyl-3-phenylpropan-1-ol, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position on the phenyl ring.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid or catalytic hydrogenation.
Functional Group Modification: The amino group can be further modified to introduce other functional groups if needed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions may vary to optimize yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-Methyl-3-(3-nitrophenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride (SnCl2) or catalytic hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as halogenation using thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Tin(II) chloride (SnCl2), catalytic hydrogenation
Substitution: Thionyl chloride (SOCl2)
Major Products Formed
Oxidation: Formation of 2-Methyl-3-(3-nitrophenyl)propanal or 2-Methyl-3-(3-nitrophenyl)propanoic acid
Reduction: Formation of 2-Methyl-3-(3-aminophenyl)propan-1-ol
Substitution: Formation of 2-Methyl-3-(3-nitrophenyl)propan-1-chloride
科学研究应用
2-Methyl-3-(3-nitrophenyl)propan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties. It can be used in the development of new therapeutic agents.
Medicine: Explored for its potential use in drug discovery and development. It may serve as a lead compound for the design of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials. It can be used as a precursor for the synthesis of polymers and other advanced materials.
作用机制
The mechanism of action of 2-Methyl-3-(3-nitrophenyl)propan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The nitrophenyl group can participate in various interactions, including hydrogen bonding, π-π stacking, and electrostatic interactions, which can influence the compound’s activity and selectivity.
相似化合物的比较
Similar Compounds
- 2-Methyl-3-(4-nitrophenyl)propan-1-ol
- 2-Methyl-3-(2-nitrophenyl)propan-1-ol
- 2-Methyl-3-(3-aminophenyl)propan-1-ol
Uniqueness
2-Methyl-3-(3-nitrophenyl)propan-1-ol is unique due to the specific position of the nitro group on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 2-position of the propanol backbone also contributes to its distinct properties compared to other similar compounds.
属性
IUPAC Name |
2-methyl-3-(3-nitrophenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-8(7-12)5-9-3-2-4-10(6-9)11(13)14/h2-4,6,8,12H,5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZHQNFEEFJIKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)[N+](=O)[O-])CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
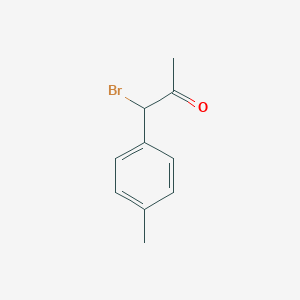
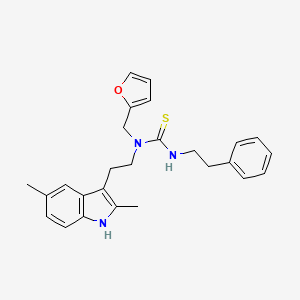

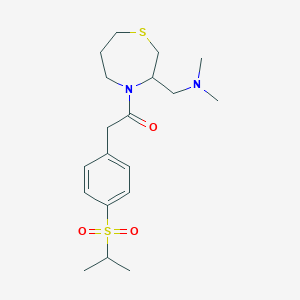
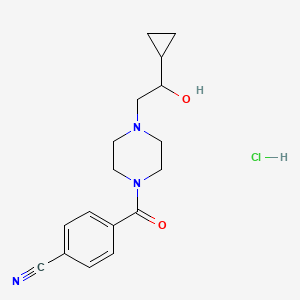
![(E)-2-cyano-N-(4-fluorophenyl)-3-[4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]prop-2-enamide](/img/structure/B2766858.png)
![[4-(hydroxymethyl)-1-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-1H-1,2,3-triazol-5-yl]methanol](/img/structure/B2766861.png)
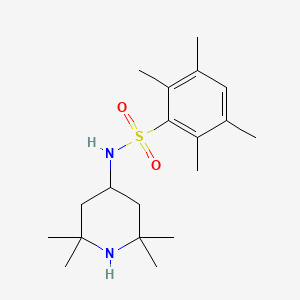
![2-Methyl-N-[2-(prop-2-enoylamino)ethyl]-2,3-dihydro-1-benzofuran-5-carboxamide](/img/structure/B2766865.png)
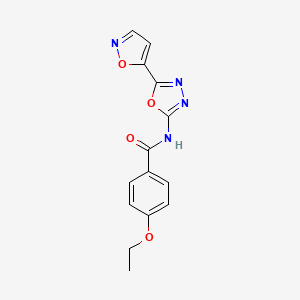
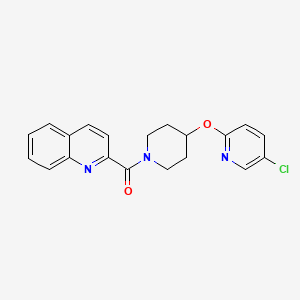
![1-(tert-butyl)-3,6-bis(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2766868.png)
